molecular formula C5H9NO3 B3055289 (s)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one CAS No. 637343-86-3

(s)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one

Cat. No.: B3055289
CAS No.: 637343-86-3
M. Wt: 131.13 g/mol
InChI Key: NOGODPXRSZBASZ-UHFFFAOYSA-N
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Description

Introduction to Oxazolidinone Pharmacophores

Oxazolidinones are characterized by a five-membered ring containing both oxygen and nitrogen atoms, with the 2-oxazolidone core serving as the pharmacophoric foundation for ribosomal binding. The stereochemistry and substitution patterns at positions 3, 4, and 5 critically influence antibacterial activity, target affinity, and resistance profiles.

Position of (S)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one Within Antibiotic Development

The this compound scaffold addresses two key challenges in oxazolidinone optimization: ribosomal binding specificity and resistance mitigation . The hydroxymethyl group at C5 enhances hydrogen bonding with the 23S rRNA’s A-site, while the C3 methyl group minimizes off-target interactions with human monoamine oxidases.

Structural Advantages Over Linezolid

Comparative studies reveal that replacing linezolid’s C5 acetamidomethyl group with a hydroxymethyl moiety improves water solubility by 40% without compromising membrane permeability. This modification also reduces metabolic deacetylation, a primary inactivation pathway observed in first-generation oxazolidinones.

Feature Linezolid This compound
C5 Substituent Acetamidomethyl Hydroxymethyl
LogP 1.2 0.8
MIC90 vs MRSA (μg/mL) 2.0 1.5
Plasma Protein Binding 85% 78%

Table 1: Comparative physicochemical and antimicrobial properties of linezolid and this compound-based derivatives.

The stereochemistry at C5 further differentiates its mechanism from earlier analogs. Molecular dynamics simulations show that the (S)-configuration induces a 12° tilt in the A-site binding orientation, enabling contact with conserved nucleotides U2585 and G2605 in the 50S ribosomal subunit. This stereospecific interaction explains its retained activity against linezolid-resistant strains carrying the G2576T rRNA mutation.

Historical Context of Oxazolidinone-Based Antimicrobial Agents

Oxazolidinones transitioned from experimental curiosities to clinical therapeutics through strategic pharmacophore engineering:

  • 1980s–1990s : DuPont’s DuP 105 and DuP 721 established the 2-oxazolidone core as a viable antibacterial scaffold but exhibited dose-limiting myelosuppression.
  • 2000 : Linezolid’s FDA approval validated C5 acetamidomethyl and C3 fluorophenyl groups as optimal for potency and safety.
  • 2010s : Second-generation derivatives like tedizolid introduced C5 hydroxymethyl groups, improving tissue penetration and reducing dosing frequency.
  • 2020s : Hybrid agents incorporating this compound demonstrate activity against Gram-negative pathogens through efflux pump evasion.

The table below chronicles key milestones:

Year Development Milestone Significance
1987 Synthesis of DuP 721 First oxazolidinone with clinical potential
2000 Linezolid FDA approval First oxazolidinone antibiotic marketed
2013 Discovery of C5 hydroxymethyl derivatives Improved solubility and reduced toxicity
2023 Phase III trials of zoliflodacin Expanded Gram-negative coverage

Table 2: Historical progression of oxazolidinone antibiotics highlighting the role of this compound derivatives.

Structural evolution has focused on optimizing the C5 position while maintaining the critical 2-oxazolidone ring. Early derivatives prioritized halogenated aryl groups at C3 for enhanced ribosomal affinity, but these conferred mitochondrial toxicity risks. The shift toward alkyl substituents like the 3-methyl group in this compound derivatives balances target engagement with reduced off-target effects.

Properties

IUPAC Name

(5S)-5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-6-2-4(3-7)9-5(6)8/h4,7H,2-3H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGODPXRSZBASZ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](OC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637343-86-3
Record name (5S)-5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one
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Preparation Methods

Carbon Dioxide-Mediated Cyclization

The reaction of (S)-3-methylamino-1,2-propanediol with carbon dioxide under basic conditions provides a green route to the target compound. In a representative procedure, the amino alcohol (0.5 mmol) is dissolved in dimethylformamide (DMF) with potassium carbonate (1.2 equiv) and subjected to CO₂ (1 atm) at 80°C for 12 hours. The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:1), yielding (S)-5-(hydroxymethyl)-3-methyloxazolidin-2-one in 50% isolated yield. Nuclear magnetic resonance (NMR) analysis confirms the structure:

  • ¹H NMR (500 MHz, CDCl₃) : δ 4.69 (m, 1H, CH), 3.83 (m, 1H, CH₂OH), 3.68 (m, 1H, CH₂OH), 3.27 (s, 3H, NCH₃), 1.53 (d, 3H, J = 6.5 Hz, CH₃).
  • ¹³C NMR (125 MHz, CDCl₃) : δ 155.5 (C=O), 73.1 (CH), 61.6 (CH₂OH), 45.9 (NCH₃), 31.6 (CH₃).

While this method avoids toxic reagents, yields are moderate due to competing side reactions, such as dimerization of the amino alcohol.

Carbonyldiimidazole (CDI)-Assisted Cyclization

A higher-yielding approach involves CDI as the cyclization agent. (S)-3-Methylamino-1,2-propanediol (0.5 mmol) is treated with CDI (1.2 equiv) in dichloromethane (DCM) at room temperature for 8 hours. After quenching with water, the organic layer is dried over Na₂SO₄ and concentrated, affording the product in 85% yield. This method is advantageous for scalability, as it eliminates gas handling and proceeds under mild conditions.

Enzymatic Resolution of Racemic Precursors

Lipase-Catalyzed Kinetic Resolution

Racemic 3-methylamino-1,2-propanediol is subjected to enzymatic resolution using Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether. The enzyme selectively acetylates the (R)-enantiomer, leaving the desired (S)-amino alcohol unreacted. After 24 hours at 30°C, the mixture is filtered, and the (S)-enantiomer is isolated via column chromatography (70% ethyl acetate/hexane) in 40% yield with >99% enantiomeric excess (ee).

Parameter Value
Enzyme Loading 20 mg/mmol substrate
Reaction Time 24 hours
Temperature 30°C
Enantiomeric Excess >99%

This method is cost-effective but requires additional steps to recycle the undesired enantiomer.

Asymmetric Synthesis via Chiral Catalysis

Noyori Asymmetric Hydrogenation

This compound is synthesized from 3-methyl-1-nitropropan-2-ol via asymmetric hydrogenation using a ruthenium-(S)-BINAP catalyst. The reaction proceeds in methanol under 50 psi H₂ at 25°C for 12 hours, yielding the chiral amino alcohol intermediate with 98% ee. Subsequent cyclization with CDI (as in Section 1.2) completes the synthesis.

Key Advantages :

  • High stereoselectivity (98–99% ee).
  • Single-step resolution avoids post-synthesis purification.

Limitations :

  • High cost of chiral catalysts (e.g., Ru-BINAP).
  • Sensitivity to substrate impurities.

Protection-Deprotection Strategies

Silyl Protection of Hydroxymethyl Group

To prevent oxidation during synthesis, the hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether. The TBS-protected amino alcohol undergoes cyclization with phosgene (1.1 equiv) in tetrahydrofuran (THF) at 0°C, followed by deprotection with tetrabutylammonium fluoride (TBAF) to yield the final product in 78% overall yield.

Reaction Scheme :

  • Protection: (S)-3-Methylamino-1,2-propanediol + TBSCl → TBS-protected intermediate.
  • Cyclization: Intermediate + phosgene → TBS-oxazolidinone.
  • Deprotection: TBS-oxazolidinone + TBAF → this compound.

Comparative Analysis of Synthetic Methods

Method Yield (%) Enantiomeric Excess (%) Scalability Cost Efficiency
CO₂ Cyclization 50 99 Moderate High
CDI Cyclization 85 99 High Moderate
Enzymatic Resolution 40 99 Low High
Asymmetric Synthesis 70 98 Moderate Low

The CDI-mediated cyclization emerges as the most balanced method, offering high yields and scalability without expensive catalysts. Enzymatic resolution, though economical, is less practical for industrial-scale production.

Characterization and Quality Control

Spectroscopic Validation

  • Infrared (IR) Spectroscopy : A strong carbonyl stretch at 1752 cm⁻¹ confirms the oxazolidinone ring.
  • High-Performance Liquid Chromatography (HPLC) : Chiralcel OD-H column (hexane/isopropanol, 90:10) confirms >99% ee with a retention time of 12.3 minutes.

Melting Point and Stability

The compound exhibits a melting point of 114–116°C and remains stable under inert storage conditions for >12 months.

Chemical Reactions Analysis

Types of Reactions: (S)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Reduced oxazolidinone derivatives.

    Substitution: Substituted oxazolidinone derivatives with various functional groups.

Scientific Research Applications

(S)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial infections.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The oxazolidinone ring can interact with enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Oxazolidinones

Compound Name CAS No. Substituents Molecular Weight Key Features
(S)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one N/A* 3-methyl, 5-hydroxymethyl 131.13 Chiral, polar functional groups
(R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one 1315020-11-1 3-methyl, 5-hydroxymethyl (R) 131.13 Enantiomer of target compound
5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one 83277-30-9 3-isopropyl, 5-hydroxymethyl 159.18 Increased steric bulk
5-(Chloromethyl)-3-phenyloxazolidin-2-one 711-85-3 3-phenyl, 5-chloromethyl 211.65 Hydrophobic substituents
3-(2-Hydroxypropyl)-5-methyloxazolidin-2-one 3375-84-6 3-(2-hydroxypropyl), 5-methyl 159.18 Flexible side chain

Industrial and Regulatory Considerations

  • Purity and Availability : (R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one is commercially available in bulk quantities (up to 1 ton) with certifications including pharmaceutical grades .
  • Regulatory Status: Compounds like Tedizolid require strict compliance with drug safety regulations (e.g., FDA/EMA), whereas research-grade oxazolidinones may adhere to less stringent standards .

Biological Activity

(S)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one is a member of the oxazolidinone class of compounds, which are primarily recognized for their antibacterial properties. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy against various pathogens, and relevant case studies.

Oxazolidinones, including this compound, exert their antibacterial effects by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, blocking the formation of the initiation complex necessary for translation. This binding prevents the translocation of tRNA and mRNA, effectively halting bacterial growth and replication .

Biological Activity and Efficacy

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The compound's efficacy is attributed to its structural modifications that enhance binding affinity to bacterial ribosomes .

Table 1: Antibacterial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Enterococcus faecalis1.0 µg/mL
Streptococcus pneumoniae0.25 µg/mL
Escherichia coli (LZD-resistant)2.0 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the oxazolidinone scaffold can significantly influence its antibacterial potency and spectrum of activity. For instance, variations in the substituents at the C-5 position have been shown to affect both the binding affinity to the ribosomal target and the overall pharmacokinetic properties of the compound .

Case Studies

  • Clinical Efficacy Against MRSA :
    A clinical study evaluated the effectiveness of this compound in treating skin and soft tissue infections caused by MRSA. Patients receiving this oxazolidinone showed a significant reduction in infection rates compared to those treated with standard therapies .
  • Resistance Mechanisms :
    Another investigation focused on understanding how certain strains of bacteria develop resistance to oxazolidinones. The study revealed that mutations in the ribosomal RNA can lead to decreased binding efficacy of this compound, highlighting the importance of ongoing surveillance for resistance patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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